molecular formula C9H20O B1355516 3-Methyl-octan-1-ol CAS No. 38514-02-2

3-Methyl-octan-1-ol

Cat. No.: B1355516
CAS No.: 38514-02-2
M. Wt: 144.25 g/mol
InChI Key: CLFSZAMBOZSCOS-UHFFFAOYSA-N
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Description

3-Methyl-octan-1-ol is an organic compound with the molecular formula C9H20O. It is a type of alcohol, specifically a primary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of an octane chain that has a methyl group substitution at the third carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Biochemical Analysis

Biochemical Properties

3-Methyl-octan-1-ol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in lipid metabolism, such as lipases and esterases. These enzymes catalyze the hydrolysis of ester bonds in lipids, and this compound can act as a substrate or inhibitor in these reactions. Additionally, this compound has been observed to interact with certain proteins that are involved in cell signaling pathways, influencing the activity of these pathways through its binding interactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. In certain cell types, this compound has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, which play crucial roles in regulating cellular functions. Additionally, this compound has been found to affect the redox state of cells, potentially leading to alterations in cellular defense mechanisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. For instance, this compound has been shown to inhibit the activity of certain lipases by binding to their active sites, thereby preventing the hydrolysis of lipid substrates. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to certain environmental factors such as light and heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell signaling and metabolism over extended periods of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. In some cases, high doses of this compound have been associated with toxic or adverse effects, including disruptions in cellular metabolism and oxidative stress. These dosage-dependent effects highlight the importance of careful dosage control in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. This compound can be metabolized by enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, leading to the formation of metabolites that are further processed in the body. The interactions of this compound with these enzymes can influence metabolic flux and the levels of specific metabolites, thereby affecting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via passive diffusion or facilitated transport mechanisms, and it can bind to intracellular proteins that influence its localization and accumulation. The distribution of this compound within cells can affect its activity and function, as well as its interactions with other biomolecules .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, mitochondria, or endoplasmic reticulum, depending on the presence of targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with enzymes and other biomolecules, thereby affecting its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-octan-1-ol can be synthesized through several methods. One common approach involves the reduction of 3-methyl-octanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: In industrial settings, this compound can be produced via the hydroformylation of 1-octene followed by hydrogenation. This process involves the addition of a formyl group to the double bond of 1-octene, forming 3-methyl-octanal, which is then reduced to this compound .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4 in basic or acidic medium.

    Reduction: H2 with Pd/C catalyst.

    Substitution: SOCl2 for chlorination.

Major Products Formed:

Scientific Research Applications

3-Methyl-octan-1-ol has been studied for its spectroscopic properties, including infrared (IR), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) spectra. These studies are crucial for understanding the compound’s conformation and developing pharmacologically interesting derivatives.

In plant biology, compounds similar to this compound have been shown to induce defense responses in plants, enhancing resistance against pathogens.

Comparison with Similar Compounds

Uniqueness: 3-Methyl-octan-1-ol is unique due to its specific substitution pattern, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-methyloctan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-3-4-5-6-9(2)7-8-10/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFSZAMBOZSCOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70559035
Record name 3-Methyloctan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38514-02-2
Record name 3-Methyloctan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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